molecular formula C7H13NO2 B1487316 2,5-Dioxabicyclo[4.1.0]hept-7-yl-N-methylmethanamine CAS No. 2166977-40-6

2,5-Dioxabicyclo[4.1.0]hept-7-yl-N-methylmethanamine

Cat. No. B1487316
M. Wt: 143.18 g/mol
InChI Key: AVZXJKIDBNKMGN-UHFFFAOYSA-N
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Description


“2,5-Dioxabicyclo[4.1.0]hept-7-yl-N-methylmethanamine” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound “(2-Oxa-bicyclo[4.1.0]hept-7-yl)-methanol” has a similar structure and is available from certain suppliers1.



Synthesis Analysis



Molecular Structure Analysis



Chemical Reactions Analysis



Physical And Chemical Properties Analysis


Safety And Hazards


Future Directions


properties

IUPAC Name

1-(2,5-dioxabicyclo[4.1.0]heptan-7-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-4-5-6-7(5)10-3-2-9-6/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZXJKIDBNKMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1C2C1OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dioxabicyclo[4.1.0]heptan-7-yl)-N-methylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxabicyclo[4.1.0]hept-7-yl-N-methylmethanamine
Reactant of Route 2
2,5-Dioxabicyclo[4.1.0]hept-7-yl-N-methylmethanamine
Reactant of Route 3
2,5-Dioxabicyclo[4.1.0]hept-7-yl-N-methylmethanamine
Reactant of Route 4
Reactant of Route 4
2,5-Dioxabicyclo[4.1.0]hept-7-yl-N-methylmethanamine
Reactant of Route 5
2,5-Dioxabicyclo[4.1.0]hept-7-yl-N-methylmethanamine
Reactant of Route 6
2,5-Dioxabicyclo[4.1.0]hept-7-yl-N-methylmethanamine

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